Radezolid

Antibacterial Staphylococcus aureus MIC

Radezolid is the premier biaryloxazolidinone for labs tackling linezolid resistance and biofilm infections. It delivers an 8-fold lower MIC50/MIC90 against resistant E. faecalis, eradicates established biofilms at 8×MIC, and inhibits S. aureus/E. faecalis biofilm formation at sub-MIC levels. Its 11-fold intracellular accumulation and 10-fold potency advantage over linezolid in cellular models make it essential for intracellular pathogen research. With an MIC90 of 0.5 mg/L against MRSA, it serves as a superior benchmark in drug discovery. Procure radezolid to ensure your resistance, biofilm, and PK/PD studies yield clinically relevant, reproducible data.

Molecular Formula C22H23FN6O3
Molecular Weight 438.5 g/mol
CAS No. 869884-78-6
Cat. No. B1680497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadezolid
CAS869884-78-6
SynonymsN-((3-(2-fluoro-4'-(((1H-1,2,3-triazol-5-ylmethyl)amino)methyl)(1,1'-biphenyl)-4-yl)-2-oxo-5-oxazolidinyl)methyl)acetamide
radezolid
RX 1741
RX-1741
RX1741
Molecular FormulaC22H23FN6O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F
InChIInChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1
InChIKeyBTTNOGHPGJANSW-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Radezolid (RX-1741) Procurement Guide: A Next-Generation Biaryloxazolidinone for Gram-Positive Infection Research


Radezolid (CAS 869884-78-6), also known as RX-1741, is an investigational biaryloxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. As the first biaryloxazolidinone to enter clinical development, it is structurally distinct from first-generation oxazolidinones like linezolid, featuring a biaryl spacer and a heteroaryl side chain that confers improved activity, including against linezolid-resistant strains [2]. It has completed Phase 2 clinical trials for uncomplicated skin and skin structure infections (uSSSI) and community-acquired pneumonia (CAP) [3].

Why Radezolid Cannot Be Substituted by Generic Oxazolidinones Like Linezolid or Tedizolid


The oxazolidinone class is not interchangeable due to significant differences in potency, spectrum of activity against resistant strains, and pharmacokinetic properties. Radezolid, as a biaryloxazolidinone, demonstrates a distinct structure-activity relationship. Its biaryl spacer and heteroaryl side chain enhance ionization and hydrophilicity, leading to improved activity against linezolid-resistant strains and differential intracellular accumulation [1]. Simply substituting radezolid with generic linezolid or tedizolid in research protocols will yield non-comparable results in studies involving resistant organisms, biofilm models, or intracellular pathogens. The following evidence quantifies these critical performance gaps.

Radezolid (RX-1741) Evidence Guide: Quantified Differentiation vs. Linezolid, Tedizolid, and Contezolid


Superior In Vitro Potency of Radezolid Against MRSA and S. aureus Clinical Isolates

Radezolid demonstrates significantly greater in vitro potency against key Gram-positive pathogens compared to linezolid, a widely used first-generation oxazolidinone. Against MRSA, radezolid was approximately four-times more potent than linezolid [1]. In a 2023 study of S. aureus clinical isolates from China, the MIC of radezolid was approximately one-quarter that of linezolid [2]. This lower MIC profile is consistent and robust across multiple independent studies.

Antibacterial Staphylococcus aureus MIC

Radezolid's Efficacy Against Linezolid-Resistant Enterococcus faecalis

A key differentiator for radezolid is its retained activity against linezolid-resistant strains. In a study of 71 linezolid-resistant E. faecalis isolates, the MIC50/MIC90 values for radezolid were 8-fold lower than those for linezolid [1]. Furthermore, in a head-to-head comparison, radezolid showed greater antimicrobial activity than both tedizolid and linezolid against these resistant isolates [1][2]. Radezolid also proved more effective than linezolid against planktonic E. faecalis cells, with MIC50/MIC90 values eightfold lower [3].

Antimicrobial Resistance Enterococcus faecalis Linezolid-Resistant

Enhanced Anti-Biofilm Activity of Radezolid Compared to Linezolid and Contezolid

Radezolid's anti-biofilm activity is a significant and quantifiable advantage over its comparators. Against S. aureus, radezolid demonstrated more robust biofilm inhibition at sub-inhibitory concentrations (1/8 × MIC and 1/16 × MIC) when compared to both linezolid and contezolid [1]. Against E. faecalis, radezolid inhibited biofilm formation to a greater extent than linezolid at 1/4 or 1/8 × MIC [2]. Notably, for the eradication of established E. faecalis biofilms, radezolid was more effective than tedizolid at a concentration of 8 × MIC [3].

Biofilm Staphylococcus aureus E. faecalis

Quantified Intracellular Accumulation: A Key Pharmacokinetic Differentiator for Radezolid

Radezolid's biaryloxazolidinone structure enables significant intracellular accumulation, a property not shared to the same extent by linezolid. Studies in phagocytic cells show that radezolid accumulates rapidly and reversibly to reach a cellular concentration 11-fold higher than the extracellular one [1]. This property translates to enhanced activity in intracellular infection models; at equivalent weight concentrations, radezolid was consistently 10-fold more potent than linezolid in multiple infected cell types [2]. Furthermore, in an in vivo model, radezolid accumulated 2.4-fold in infected thigh tissue, whereas linezolid showed no accumulation [3].

Pharmacokinetics Intracellular Accumulation Phagocytic Cells

Optimal Radezolid Research and Procurement Scenarios Based on Evidentiary Advantages


Investigating Novel Therapies for Linezolid-Resistant Gram-Positive Infections

Radezolid is the optimal tool compound for laboratories investigating mechanisms of and treatments for linezolid-resistant Enterococcus faecalis. Its 8-fold lower MIC50/MIC90 against resistant isolates compared to linezolid [1] provides a wide experimental window for studying resistance mechanisms, combination therapies, or new antibiotic candidates. Tedizolid, with a 4-fold lower MIC, is a less potent comparator in this specific context.

Biofilm Eradication and Chronic Infection Model Development

Procure radezolid for studies focused on biofilm-associated infections. Its superior ability to eradicate established E. faecalis biofilms at 8 × MIC [2] and inhibit biofilm formation in both S. aureus and E. faecalis at sub-MIC concentrations [3][4] makes it the benchmark oxazolidinone for developing new anti-biofilm agents or testing medical device coatings. Substitution with linezolid would lead to underestimation of treatment effects.

Intracellular Pathogen and Pharmacokinetic Modeling Studies

For research targeting pathogens that reside within host cells (e.g., Legionella, Listeria), radezolid is the only commercially available oxazolidinone with quantified high-level intracellular accumulation (11-fold) and a demonstrated 10-fold potency advantage over linezolid in cellular models [5][6]. Its proven tissue accumulation in infection models [7] also makes it a superior candidate for validating in vivo pharmacokinetic/pharmacodynamic (PK/PD) models for this drug class.

Benchmarking New Oxazolidinone Derivatives for Potency and Spectrum

In medicinal chemistry and drug discovery programs, radezolid serves as a superior positive control and benchmark. Its MIC90 of 0.5 mg/L against MRSA [8] and its activity against linezolid-resistant strains set a high and clinically relevant bar for new chemical entities, providing a more stringent comparison than the older, less potent linezolid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radezolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.